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Abstract

This application note provides a detailed protocol for the immunoprecipitation of the SRC-FAK
protein complex in response to treatment with eCF506, a potent and selective SRC inhibitor.
eCF506 uniquely locks SRC in its inactive conformation, thereby disrupting both its enzymatic
activity and its scaffolding functions, including its interaction with Focal Adhesion Kinase (FAK).
[1][2] This protocol offers a comprehensive guide for researchers studying the SRC-FAK
signaling pathway and the effects of targeted inhibitors. Included are methodologies for cell
culture and treatment, co-immunoprecipitation, and western blot analysis, alongside
guantitative data and visual representations of the experimental workflow and the targeted
signaling pathway.

Introduction

The SRC family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in
regulating cell proliferation, survival, and migration.[3][4] The interaction between SRC and FAK
is a critical node in intracellular signaling, mediating signals from integrins and growth factor
receptors to control cellular adhesion and motility.[3][4][5][6] Dysregulation of the SRC-FAK
signaling axis is implicated in the progression and metastasis of various cancers.[7]

eCF506 is a novel small molecule inhibitor that targets SRC with high potency and selectivity.
[8][9] Unlike many other SRC inhibitors that only block the kinase activity of the active enzyme,
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eCF506 stabilizes the inactive conformation of SRC.[1][2][10] This uniqgue mechanism of action
not only inhibits SRC's catalytic function but also prevents its interaction with partner proteins
like FAK, thus disrupting its scaffolding capabilities.[1][2] This application note details the
experimental procedures to investigate the effect of eCF506 on the SRC-FAK complex
formation in the triple-negative breast cancer cell line MDA-MB-231.

Data Presentation

The following table summarizes the quantitative data on the effect of eCF506 on the co-
immunoprecipitation of FAK with SRC in MDA-MB-231 cells. Data is presented as the relative
amount of FAK co-immunoprecipitated with SRC, normalized to the DMSO control.

Treatment (0.1 pM for 6 hours) Relative FAK recovery (%)
DMSO (Control) 100

eCF506 50

Dasatinib 300

This data is adapted from a study by Unciti-Broceta et al., Cancer Research, 2021.[1] The
study demonstrated that while the ATP-competitive inhibitor dasatinib increased the association
of FAK with SRC, eCF506 significantly reduced the formation of the SRC-FAK complex.[1]

Experimental Protocols
Cell Culture and eCF506 Treatment

This protocol describes the culture of MDA-MB-231 cells and their treatment with e CF506.
Materials:
e MDA-MB-231 cells

« DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1%
penicillin-streptomycin

e eCF506 (stock solution in DMSO)
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e DMSO (vehicle control)

o 6-well tissue culture plates
e Incubator (37°C, 5% CO2)
Procedure:

e Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-
streptomycin in a 37°C incubator with 5% CO2.

» Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

e Prepare working solutions of eCF506 in complete culture medium. A final concentration of
0.1 uM is recommended based on previous studies.[11] Prepare a corresponding vehicle
control with the same final concentration of DMSO.

* Remove the culture medium from the wells and replace it with the medium containing
eCF506 or DMSO.

 Incubate the cells for 6 hours at 37°C.[11]

Cell Lysis

This protocol details the preparation of cell lysates for immunoprecipitation.
Materials:
 |ce-cold PBS (Phosphate-Buffered Saline)

e Co-IP Lysis Buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
supplemented with protease and phosphatase inhibitors just before use.

o Cell scraper
e Microcentrifuge

Procedure:
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 After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
e Add 500 pL of ice-cold Co-IP Lysis Buffer to each well.

o Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
 Incubate the lysate on ice for 30 minutes with occasional vortexing.

o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

o Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the
protein extract that will be used for immunoprecipitation.

Co-Immunoprecipitation of SRC-FAK Complex

This protocol describes the immunoprecipitation of the SRC protein and its interacting partner,
FAK.

Materials:

o Cleared cell lysate from step 2.

e Anti-SRC antibody suitable for immunoprecipitation.
o Protein A/G magnetic beads.

e Co-IP Lysis Buffer (without inhibitors for washing).

e Magnetic rack.

e Rotating incubator.

Procedure:

o Determine the protein concentration of the cleared lysate using a standard protein assay
(e.g., BCA assay).

o Take a small aliquot of the lysate (e.g., 20-30 pg) to serve as the "input” control.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e To the remaining lysate (e.g., 500-1000 ug of total protein), add the anti-SRC antibody (the
amount may need to be optimized based on the antibody's performance).

 Incubate the lysate-antibody mixture overnight at 4°C on a rotator.

e On the following day, wash the protein A/G magnetic beads three times with Co-IP Lysis
Buffer.

e Add the washed beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a
rotator to capture the immune complexes.

¢ Place the tubes on a magnetic rack to pellet the beads and carefully discard the supernatant.

e Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final
wash, remove all residual buffer.

Elution and Sample Preparation for Western Blot

This protocol describes the elution of the immunoprecipitated proteins and their preparation for
SDS-PAGE.

Materials:

o 2x Laemmli sample buffer (containing SDS and 3-mercaptoethanol).
» Heating block.

Procedure:

» Resuspend the washed beads from the previous step in 30-50 pL of 2x Laemmli sample
buffer.

e Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

» Place the tubes on a magnetic rack and carefully collect the supernatant, which contains the
immunoprecipitated proteins.
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e The "input" control from step 3.2 should also be mixed with Laemmli sample buffer and
boiled in the same manner.

SDS-PAGE and Western Blotting

This protocol outlines the separation of immunoprecipitated proteins by size and their detection
using specific antibodies.

Materials:

o Polyacrylamide gels (appropriate percentage for SRC and FAK, ~125 kDa).
e SDS-PAGE running buffer.

o PVDF or nitrocellulose membrane.

» Transfer buffer.

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
e Primary antibodies: anti-SRC and anti-FAK.

o HRP-conjugated secondary antibody.

e Chemiluminescent substrate.

e Imaging system.

Procedure:

e Load the eluted immunoprecipitated samples and the input control onto a polyacrylamide
gel.

e Run the gel to separate the proteins by size.
o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-
specific antibody binding.
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 Incubate the membrane with the primary antibody (either anti-SRC or anti-FAK) overnight at
4°C, diluted in blocking buffer.

e Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10

minutes each.

e Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

e Wash the membrane again three times with TBST.
» Apply the chemiluminescent substrate and capture the signal using an imaging system.

o To confirm the presence of the other protein in the complex, the membrane can be stripped
and re-probed with the other primary antibody (e.qg., if first probed for FAK, strip and re-probe
for SRC).

Visualizations
SRC-FAK Signaling Pathway and eCF506 Inhibition
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Experimental Workflow

1. Cell Culture
(MDA-MB-231)

2. Treatment
(eCF506 or DMSO)

3. Cell Lysis

4. Co-Immunoprecipitation
(with anti-SRC antibody)

5. Elution
6. SDS-PAGE

7. Western Blot
(Probe for FAK and SRC)

( 8. Data Analysis )

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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